7-Azabicyclo[2.2.1]heptane hydrochloride
Overview
Description
7-Azabicyclo[2.2.1]heptane hydrochloride is a bridged heterocyclic compound that features a nitrogen atom within its bicyclic structure. This compound is known for its unique structural properties and is often used in various chemical and biological research applications.
Mechanism of Action
Target of Action
7-Azabicyclo[2.2.1]heptane hydrochloride is a bridged heterocyclic nucleus found in epibatidine, an alkaloid isolated from the skin of the tropical poison frog Epipedobates tricolor . It is known as one of the most potent acetylcholine nicotinic receptor agonists .
Mode of Action
The compound interacts with its primary target, the acetylcholine nicotinic receptors, by binding to them . This binding action triggers a series of biochemical reactions that lead to the activation of these receptors .
Biochemical Pathways
The activation of the acetylcholine nicotinic receptors by this compound leads to the opening of ion channels in the neuron membrane . This allows the flow of ions across the membrane, resulting in the generation of an action potential . The action potential then propagates along the neuron, leading to the release of neurotransmitters and the transmission of the nerve signal .
Pharmacokinetics
The pharmacokinetics of 7-Azabicyclo[22Given its structural similarity to epibatidine, it is likely to have similar adme properties .
Result of Action
The activation of the acetylcholine nicotinic receptors by this compound results in the transmission of nerve signals . This can lead to various physiological effects, depending on the specific type of neuron and the location in the body where the receptors are activated .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature for optimal stability . Furthermore, the presence of other substances in the body, such as other drugs or metabolic products, can potentially interact with the compound and affect its action .
Biochemical Analysis
Biochemical Properties
7-Azabicyclo[2.2.1]heptane hydrochloride plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with nicotinic acetylcholine receptors, where it acts as an agonist. This interaction is similar to that of epibatidine, which is known for its high affinity towards these receptors . The binding of this compound to nicotinic acetylcholine receptors results in the activation of these receptors, leading to various downstream effects.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The activation of nicotinic acetylcholine receptors by this compound leads to an influx of calcium ions, which in turn triggers various signaling cascades . These cascades can result in changes in gene expression, affecting cellular metabolism and other cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with nicotinic acetylcholine receptors. The binding of this compound to the receptors induces a conformational change, leading to the opening of ion channels and the subsequent influx of calcium ions . This influx of calcium ions is a critical step in the activation of various signaling pathways, which ultimately result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature and pH. Studies have shown that this compound is relatively stable at room temperature but can degrade under extreme conditions . Long-term exposure to this compound has been shown to result in sustained activation of nicotinic acetylcholine receptors, leading to prolonged cellular effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to activate nicotinic acetylcholine receptors without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including overstimulation of the receptors and potential neurotoxicity . These findings highlight the importance of dosage optimization in the use of this compound for research and therapeutic purposes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes various enzymatic reactions . The primary enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate the oxidation and subsequent breakdown of the compound . The metabolites of this compound are then excreted through the kidneys.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cells, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria . The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is known to localize in the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular metabolism and signaling . The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-azabicyclo[2.2.1]heptane hydrochloride can be achieved through several methods. One common approach involves the Diels-Alder reaction of N-substituted pyrroles with acetylenic dienophiles. This method, however, often results in low yields . An improved synthesis involves a five-step process starting from N-carbomethoxypyrrole and acetylene dicarboxylic ester, which yields the desired compound in up to 36% yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of catalysts such as platinum oxide can significantly improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-Azabicyclo[2.2.1]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The nitrogen atom in the bicyclic structure allows for substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while substitution reactions can yield halogenated derivatives .
Scientific Research Applications
7-Azabicyclo[2.2.1]heptane hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Quinuclidine: Another bicyclic amine with structural similarities, often used in medicinal chemistry.
Tropane: A bicyclic compound found in various alkaloids, including cocaine and atropine.
Uniqueness
7-Azabicyclo[2.2.1]heptane hydrochloride is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties. Its ability to interact with nicotinic acetylcholine receptors makes it particularly valuable in neurochemical research .
Properties
IUPAC Name |
7-azabicyclo[2.2.1]heptane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-6-4-3-5(1)7-6;/h5-7H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHCKZLQJDVZPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585846 | |
Record name | 7-Azabicyclo[2.2.1]heptane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27514-07-4 | |
Record name | 7-Azabicyclo[2.2.1]heptane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-azabicyclo[2.2.1]heptane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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